[3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine
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Overview
Description
3-(1H-Imidazol-1-yl)propylamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmacology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Another imidazole derivative with similar chemical properties.
3-(1H-Imidazol-1-yl)propylamine: A precursor in the synthesis of 3-(1H-Imidazol-1-yl)propylamine.
2-Methylimidazole: Shares the imidazole ring structure but differs in its substituents.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific combination of the imidazole ring and the 2-methylpentylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylpentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-12(2)10-13-6-4-8-15-9-7-14-11-15/h7,9,11-13H,3-6,8,10H2,1-2H3 |
InChI Key |
YLMRXAARBKBCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCCCN1C=CN=C1 |
Origin of Product |
United States |
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